molecular formula C21H12N2O2 B5142776 3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid

3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid

Cat. No.: B5142776
M. Wt: 324.3 g/mol
InChI Key: JZICSVPDIARABX-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)benzo[f]quinoline-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzo[f]quinoline core and a 4-cyanophenyl group

Properties

IUPAC Name

3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O2/c22-12-13-5-7-15(8-6-13)19-11-17(21(24)25)20-16-4-2-1-3-14(16)9-10-18(20)23-19/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZICSVPDIARABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-cyanophenylamine with a suitable benzo[f]quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium tert-butoxide, and a high-boiling solvent like N,N-dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Cyanophenyl)benzo[f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated derivatives and other functionalized compounds.

Scientific Research Applications

3-(4-Cyanophenyl)benzo[f]quinoline-1-carboxylic acid has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Cyanophenyl)benzo[f]quinoline-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • Benzo[f]quinoline derivatives: These compounds share a similar core structure but differ in their substituents.

  • 4-Cyanophenyl derivatives: Compounds containing the 4-cyanophenyl group but with different core structures.

Uniqueness: 3-(4-Cyanophenyl)benzo[f]quinoline-1-carboxylic acid stands out due to its specific combination of the benzo[f]quinoline core and the 4-cyanophenyl group, which imparts unique chemical and biological properties not found in other similar compounds.

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